molecular formula C5H12ClNO3 B1413435 (2R)-2-amino-3-ethoxypropanoic acid hydrochloride CAS No. 1807912-09-9

(2R)-2-amino-3-ethoxypropanoic acid hydrochloride

Cat. No.: B1413435
CAS No.: 1807912-09-9
M. Wt: 169.61 g/mol
InChI Key: KMKWLTYVOFMUAM-PGMHMLKASA-N
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Description

“(2R)-2-amino-3-ethoxypropanoic acid hydrochloride” is likely a derivative of amino acids, which are the building blocks of proteins. The “2R” denotes the configuration of the chiral carbon atom in the molecule . The “3-ethoxy” suggests an ethoxy group (-OCH2CH3) is attached to the third carbon in the propanoic acid backbone .


Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of a suitable amino acid with an ethoxy group . The exact method would depend on the specific starting materials and reaction conditions .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the configuration of its chiral center . Techniques such as X-ray crystallography or NMR spectroscopy could be used to determine the structure .


Chemical Reactions Analysis

The compound could participate in various chemical reactions, depending on the conditions. As an amino acid derivative, it might undergo reactions typical for carboxylic acids, amines, and ethers .


Physical And Chemical Properties Analysis

The physical and chemical properties would be influenced by the functional groups present in the molecule. For example, the presence of an amino group and a carboxylic acid group would likely make the compound polar and capable of forming hydrogen bonds .

Scientific Research Applications

Optical Resolution and Synthesis Methods

Biocatalysis and Enzymatic Studies

  • Lipase-Catalyzed Enantiomer Separation: Kamal, Khanna, and Krishnaji (2007) conducted studies on the enzymatic resolution of racemic mixtures to produce optically pure compounds, demonstrating the biocatalytic potential of enzymes in the synthesis of such compounds (Kamal, Khanna, & Krishnaji, 2007).

Computational and Structural Studies

  • Computational Peptidology

    A study by Flores-Holguín, Frau, and Glossman-Mitnik (2019) applied conceptual density functional theory to understand the chemical reactivity and molecular properties of related tripeptides, indicating the application of computational methods in the study of similar compounds (Flores-Holguín, Frau, & Glossman-Mitnik, 2019).

  • Spectroscopic Characterization

    Vogt et al. (2013) focused on spectroscopic and diffractometric characterization of polymorphic forms of a related compound, highlighting the importance of structural analysis in pharmaceutical applications (Vogt, Williams, Johnson, & Copley, 2013).

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context. As an amino acid derivative, it might interact with biological systems in ways similar to other amino acids .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. Standard safety measures for handling chemicals should be followed, including avoiding inhalation or contact with skin and eyes .

Future Directions

The future research directions would depend on the potential applications of this compound. It could be of interest in the development of new pharmaceuticals, in studies of biological systems, or in the synthesis of new materials .

Properties

IUPAC Name

(2R)-2-amino-3-ethoxypropanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO3.ClH/c1-2-9-3-4(6)5(7)8;/h4H,2-3,6H2,1H3,(H,7,8);1H/t4-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMKWLTYVOFMUAM-PGMHMLKASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC(C(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC[C@H](C(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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